5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated pyrazolo[1,5-a]pyrimidine core. Key structural attributes include:
- Methyl group at position 5, which may enhance metabolic stability by reducing oxidative degradation.
- Trifluoromethyl (CF₃) group at position 7, a common bioisostere known to improve lipophilicity and membrane permeability.
Properties
IUPAC Name |
5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2/c1-4-2-6(9(10,11)12)15-7(13-4)3-5(14-15)8(16)17/h3-4,6,13H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBMSOUGCFEYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 5-Aminopyrazole Derivatives with Trifluoromethyl-β-Diketones
Key Steps :
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Condensation : 5-Aminopyrazole derivatives react with trifluoromethyl-β-diketones (e.g., 1,1,1-trifluoropentane-2,4-dione) in ethanol or acetic acid under reflux (80–100°C) to form the pyrazolo[1,5-a]pyrimidine core .
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Cyclization : Intramolecular dehydration yields the tetrahydropyrimidine ring.
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Oxidation/Hydrolysis : The carboxylic acid moiety is introduced via oxidation of a methyl ester intermediate or direct hydrolysis of a nitrile group.
Conditions :
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Solvent : Ethanol, acetic acid, or DMF.
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Catalyst : PTSA (para-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂).
Example :
Bromination and Cyanation Followed by Hydrolysis
Key Steps (Adapted from Patents) :
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Bromination : A bromo intermediate (e.g., 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine) is generated using CuBr₂ and alkyl nitrites.
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Cyanation : The bromo group is replaced with a cyano group via nucleophilic substitution using CuCN or NaCN.
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Hydrolysis : The nitrile is hydrolyzed to a carboxylic acid using aqueous NaOH or LiOH.
Conditions :
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Cyanation : DMF, 100–120°C, 12–24 hours.
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Hydrolysis : Ethanol/water (1:1), 70–90°C, 5–10 hours.
Example :
Multi-Step Synthesis via Ethyl Ester Intermediate
Key Steps (From Chemical Databases) :
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Ester Formation : Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate is synthesized via cyclization of a pyrazole-ester precursor.
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Saponification : The ethyl ester is hydrolyzed to the carboxylic acid using HCl or LiOH.
Conditions :
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Cyclization : Ethanol, reflux, 8–12 hours.
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Saponification : 6M HCl, 60°C, 4–6 hours.
Example :
Reductive Amination and Cyclization
Key Steps (From Heterocyclic Chemistry Studies) :
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Reductive Amination : A ketone intermediate undergoes reductive amination with methylamine to form the tetrahydropyrimidine ring.
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Cyclization : The pyrazole ring is formed via intramolecular cyclization using POCl₃ or PCl₅.
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Oxidation : The methyl group is oxidized to a carboxylic acid using KMnO₄ or CrO₃.
Conditions :
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Reduction : H₂/Pd-C, 50–60°C, 5–7 bar.
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Cyclization : Toluene, 110°C, 6–8 hours.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclization with β-Diketones | High regioselectivity; Fewer steps | Requires specialized diketones | 75–85% |
| Bromination-Cyanation | Scalable for industrial production | Toxic cyanide reagents; Multi-step | 65–75% |
| Ethyl Ester Hydrolysis | High purity; Mild conditions | Requires ester precursor synthesis | 85–95% |
| Reductive Amination | Flexible substrate modifications | Low functional group tolerance | 70–80% |
Critical Reaction Parameters
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Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may complicate purification .
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Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency but require post-reaction neutralization .
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Temperature Control : Excessive heat (>120°C) leads to decarboxylation or ring-opening byproducts .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Trifluoromethyl (CF₃) vs. Pentafluoroethyl (C₂F₅)
- Compound () : Replaces CF₃ with C₂F₅, increasing molecular weight and lipophilicity (logP). The pentafluoroethyl group may enhance blood-brain barrier penetration but could reduce solubility due to higher hydrophobicity.
- Impact : Such substitutions are often explored to optimize pharmacokinetic profiles in CNS-targeted drugs .
Trifluoromethyl (CF₃) vs. Hydrogen
- Compound (): Lacks CF₃ at position 7, instead featuring a hydrogen atom.
Substituent Variations at Position 5
Methyl vs. Ethyl
- Compound (): Features an ethyl group instead of methyl at position 3. The longer alkyl chain may improve metabolic stability but could introduce steric hindrance, reducing target engagement. Notably, this compound is discontinued, suggesting suboptimal properties in preclinical studies .
Methyl vs. Aryl Groups
- Compound () : Substitutes methyl with phenyl at position 4. Aryl groups enhance π-π stacking interactions with aromatic residues in enzyme active sites, as seen in κ-opioid receptor agonists .
- Compound () : Incorporates a 4-methoxyphenyl group, introducing electron-donating methoxy substituents that may improve solubility and bioavailability .
Modifications at Position 2
Carboxylic Acid vs. Carboxamide
Carboxylic Acid vs. Ester
- Compound () : Methyl ester derivative of the carboxylic acid. Esters are common prodrug strategies to improve absorption, with in vivo hydrolysis releasing the active acid form .
Structural and Functional Data Table
Key Research Findings
- Biological Activity : Analogs like 5-phenyl-7-CF₃ derivatives () show κ-opioid receptor agonist activity, suggesting the target compound may share CNS applications .
- Solubility vs. Lipophilicity : Carboxylic acid derivatives (e.g., ) balance polarity and lipophilicity, whereas pentafluoroethyl groups () prioritize lipophilicity for CNS penetration .
- Synthetic Feasibility : Modifications at position 2 (e.g., ester to acid conversion in ) are synthetically tractable, enabling rapid derivatization .
Biological Activity
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H10F3N3O2
- Molecular Weight : 249.19 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory agent, analgesic, and anticancer drug. The following sections summarize key findings from the literature.
Anti-inflammatory Activity
Research has indicated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |
|---|---|---|---|
| 5-Methyl Derivative A | 0.034 μM | 0.052 μM | 1.53 |
| 5-Methyl Derivative B | 0.045 μM | 0.030 μM | 1.50 |
Studies have shown that these compounds can inhibit carrageenan-induced edema in animal models, suggesting their potential for treating inflammatory diseases such as arthritis .
Analgesic Properties
In vivo studies have reported that the compound exhibits significant analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic activity was evaluated using the acetic acid-induced writhing test in mice, where the compound showed a dose-dependent reduction in pain response.
Anticancer Activity
Emerging evidence suggests that pyrazolo[1,5-a]pyrimidine derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Mechanism : Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
These findings indicate that the compound may serve as a lead structure for developing novel anticancer agents .
Case Study 1: COX Inhibition and Gastric Safety
A study by Sivaramakarthikeyan et al. evaluated a series of pyrazolo derivatives for their COX inhibitory activity and gastric safety profile. The results demonstrated that certain derivatives exhibited minimal gastric mucosal damage compared to traditional NSAIDs like celecoxib, highlighting their potential as safer alternatives for long-term use in inflammatory conditions .
Case Study 2: Anticancer Efficacy in Animal Models
In a preclinical study assessing the anticancer efficacy of a related compound, significant tumor regression was observed in xenograft models treated with the pyrazolo derivative. The study reported a reduction in tumor size by over 50% after four weeks of treatment, underscoring the therapeutic potential of this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
